molecular formula C10H13ClN2 B14851433 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine CAS No. 886367-30-2

9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

Cat. No.: B14851433
CAS No.: 886367-30-2
M. Wt: 196.67 g/mol
InChI Key: FDGONPCWDYGXKA-UHFFFAOYSA-N
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Description

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 9th position and an amine group at the 5th position on the benzo[b]azepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-chloroaniline with a suitable aldehyde or ketone in the presence of a reducing agent can yield the desired azepine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized one-pot synthesis techniques that allow for the efficient and scalable production of the compound. These methods often utilize recyclable catalysts and environmentally friendly solvents to minimize waste and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azepine derivatives .

Scientific Research Applications

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
  • 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Comparison: Compared to similar compounds, 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is unique due to the presence of the amine group at the 5th position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom at the 9th position also contributes to its distinct properties, making it a valuable compound for various applications .

Properties

CAS No.

886367-30-2

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C10H13ClN2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,13H,2,5-6,12H2

InChI Key

FDGONPCWDYGXKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C(=CC=C2)Cl)NC1)N

Origin of Product

United States

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